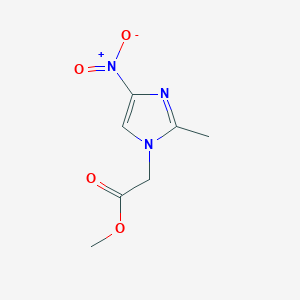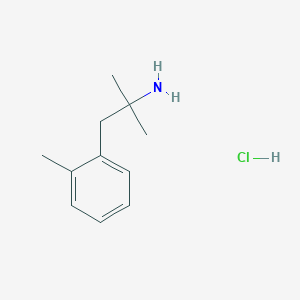
2-Methyl-1-(2-methylphenyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
“2-Methyl-1-(2-methylphenyl)propan-2-amine hydrochloride” is an organic compound that is structurally related to methamphetamine . It is also known as Methiopropamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .
Synthesis Analysis
The synthesis of Methiopropamine involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H17N.ClH/c1-9-5-4-6-11(7-9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H .Chemical Reactions Analysis
The metabolism of Methiopropamine is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 199.72 . It is a powder at room temperature .Applications De Recherche Scientifique
X-ray Structures and Computational Studies : The compound and its related cathinones have been characterized by various spectroscopic methods, including FTIR, UV–Vis, multinuclear NMR, and single crystal X-ray diffraction. These methods are crucial for understanding the structural and electronic properties of such compounds (Nycz et al., 2011).
Pharmacological Characterization : A similar compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been studied as a κ-opioid receptor antagonist. It showed potential for treating depression and addiction disorders (Grimwood et al., 2011).
Corrosion Inhibition : Amine derivative compounds, including those structurally related to the query compound, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic medium. This application is important in materials science and engineering (Boughoues et al., 2020).
Forensic Analysis : The identification and derivatization of selected cathinones, including compounds similar to the query compound, are important in forensic science. These studies aid in the identification and analysis of substances in legal and criminal investigations (Nycz et al., 2016).
Chemical Synthesis and Analysis : Various studies involve the synthesis and analysis of related compounds, exploring their chemical properties and potential applications in different fields, including pharmaceuticals and material sciences (Toske et al., 2017), (Samec & Bäckvall, 2002).
Drug Delivery and Bioconjugation : Research has been conducted on the use of related compounds in the synthesis of hydrogels for drug delivery and the study of amide formation mechanisms in aqueous media for bioconjugation, which are significant in pharmaceutical and biomedical applications (Karimi et al., 2018), (Nakajima & Ikada, 1995).
Mécanisme D'action
I’ve provided a comprehensive overview while acknowledging the limitations due to the compound’s lack of detailed information. If you’d like me to focus on any specific aspect or explore related compounds, just let me know!
: Formation of oximes and hydrazones (video) | Khan Academy : 4-Methyl-2,5-dimethoxyamphetamine: Uses, Interactions, Mechanism of Action : (2R)-1-(2,6-dimethylphenoxy)propan-2-amine - DrugBank Online : 2-[METHYLAMINO]-1-PHENYLPROPANE | 33817-09-3 - ChemicalBook : Methiopropamine - Wikipedia
Safety and Hazards
This compound is associated with several hazards. It is classified under GHS07 and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
As for future directions, it’s important to note that the use and study of such compounds are often subject to legal and ethical considerations. The compound is currently classified under various legal statuses in different countries, indicating its potential for misuse . Therefore, future research and applications would need to consider these factors.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2-Methyl-1-(2-methylphenyl)propan-2-amine hydrochloride can interact with various enzymes and proteins . It is known to function as a norepinephrine-dopamine reuptake inhibitor . This means it can inhibit the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft and prolonging their action .
Cellular Effects
The effects of this compound on cells are diverse and complex. It can influence cell function by impacting cell signaling pathways and gene expression . By inhibiting the reuptake of norepinephrine and dopamine, it can alter cellular metabolism and potentially influence various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its ability to function as a norepinephrine-dopamine reuptake inhibitor is a key aspect of its molecular mechanism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Currently, there is no available information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Transport and Distribution
There is currently no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Propriétés
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-6-4-5-7-10(9)8-11(2,3)12;/h4-7H,8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQGMJYRZHAMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00982458 | |
| Record name | 2-Methyl-1-(2-methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00982458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64057-72-3 | |
| Record name | Phenethylamine, alpha,alpha-dimethyl-o-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-(2-methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00982458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


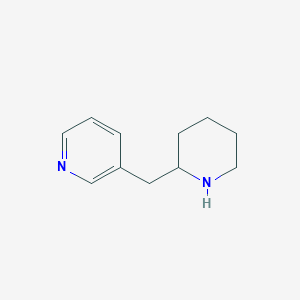
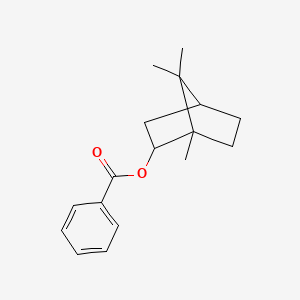
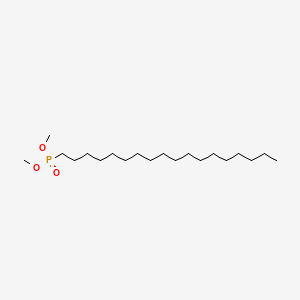
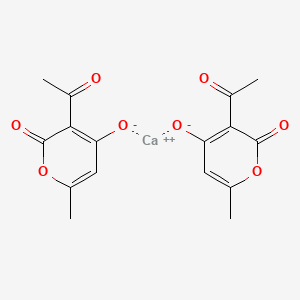

![3-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1634261.png)
![5-Amino-2-(5-aminobenzo[d]oxazol-2-yl)phenol](/img/structure/B1634269.png)
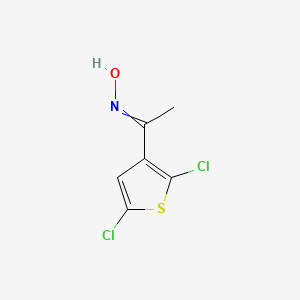
![N-[4-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B1634277.png)

![3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1634299.png)
